Product packaging for tert-Butyl indolin-5-ylcarbamate(Cat. No.:CAS No. 885270-06-4)

tert-Butyl indolin-5-ylcarbamate

Cat. No.: B1442354
CAS No.: 885270-06-4
M. Wt: 234.29 g/mol
InChI Key: PCEAUMPCFBPXKL-UHFFFAOYSA-N
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Description

tert-Butyl indolin-5-ylcarbamate is a valuable nitrogen-containing heterocyclic building block in medicinal chemistry and drug discovery research. The indoline scaffold is a privileged structure in the design of biologically active molecules. This compound serves as a protected intermediate for the synthesis of more complex structures, particularly in the development of novel therapeutic agents. Research has identified indoline-based compounds as promising scaffolds for designing multi-target drugs. For instance, derivatives have been explored as dual inhibitors of key enzymes in the arachidonic acid cascade, specifically 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), presenting a potential strategy for developing new anti-inflammatory agents . The tert-butyloxycarbonyl (Boc) carbamate group is a versatile protecting group for amines, enhancing the molecule's solubility and allowing for selective deprotection under mild acidic conditions to generate the free amine for further functionalization. This makes this compound a critical precursor for constructing diverse compound libraries aimed at probing biological pathways and identifying new lead compounds. This product is intended for use in laboratory research only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B1442354 tert-Butyl indolin-5-ylcarbamate CAS No. 885270-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-indol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-4-5-11-9(8-10)6-7-14-11/h4-5,8,14H,6-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEAUMPCFBPXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700596
Record name tert-Butyl 2,3-dihydro-1H-indol-5-ylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-06-4
Record name 1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,3-dihydro-1H-indol-5-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl Indolin 5 Ylcarbamate and Analogs

Strategic Approaches to Indoline (B122111) Ring System Construction

The indoline moiety is a privileged scaffold found in numerous biologically active compounds. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of strategic approaches for constructing the core ring system.

The formation of the indoline core is most commonly achieved through intramolecular cyclization reactions. Transition metal catalysis plays a pivotal role in many modern methods, offering high efficiency and broad substrate scope.

Domino and Cascade Reactions: Copper-catalyzed domino processes provide a highly efficient one-pot procedure for synthesizing indolines. For instance, a domino Cu-catalyzed amidation/nucleophilic substitution reaction starting from substituted 2-iodophenethyl mesylates can produce the indoline core in excellent yields. nih.gov Similarly, reduction and dearomatizing cyclization reactions can be used in a cascade sequence to generate novel N-fused polycyclic indolines. researchgate.net

Aza-Heck Cyclization: A palladium-catalyzed aza-Heck cyclization of N-aryl-N-hydroxy carbamates offers a versatile route to indoline scaffolds. This method is notable for its ability to accommodate various alkene substitutions and create challenging structures, such as those with fully substituted carbons at the C2 position, starting from readily accessible nitroarenes. nih.gov

Alkynyl Anilines Cyclization: The cyclization of 2-alkynylaniline derivatives, often prepared via Sonogashira coupling, is a significant approach for building the indole (B1671886) skeleton, which can subsequently be reduced to the indoline. mdpi.com Transition metals are typically required to induce the cyclization. mdpi.comrsc.org

Table 1: Comparison of Selected Cyclization Strategies for Indoline Core Synthesis
MethodCatalyst/ReagentKey PrecursorAdvantagesReference
Domino Amidation/SubstitutionCopper (Cu)ortho-Iodophenalkyl mesylatesHigh efficiency, one-pot procedure, mild conditions. nih.gov
Aza-Heck CyclizationPalladium (Pd)N-aryl-N-hydroxy carbamatesTolerates alkene substitution, allows for complex topologies. nih.gov
Reduction/Dearomatizing CyclizationIron (Fe) / Cu(OTf)₂ or TfOHNitro-substituted precursorsDirect access to polycyclic indolines in a two-step cascade. researchgate.net
Alkynyl Aniline CyclizationPalladium (Pd)2-AlkynylanilinesEasy access to diverse precursors via Sonogashira reaction. mdpi.com

To synthesize tert-Butyl indolin-5-ylcarbamate, the precursor must contain a functional group at the C-5 position that is either an amino group or can be converted into one. This is typically achieved by starting with a pre-functionalized benzene (B151609) ring.

A common strategy involves beginning the synthesis with a substituted benzene derivative where the future C-5 position bears a nitro group or an amino group. nih.gov For example, a Friedel-Crafts type Michael addition can be used for the C5-alkylation of N-protected indolines using nitroolefins as the alkylating agent, catalyzed by Zn(OTf)₂. researchgate.net This demonstrates a method for direct functionalization at the C-5 position of a pre-formed indoline ring. The most nucleophilic C-5 carbon of the indoline attacks the nitroolefin, leading to the C-5 substituted product. researchgate.net

Alternatively, annelation strategies can construct the heterocyclic portion onto a pre-existing, appropriately substituted aromatic ring. An approach utilizing a Stille coupling followed by a 6π-electrocyclic ring closure of a trienecarbamate allows for the construction of the indoline ring system with control over substitution, including at the C-5 position. nih.gov

Introduction and Manipulation of the tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, valued for its stability under many conditions and its facile removal under acidic conditions. researchgate.netwikipedia.org In the context of this compound, the Boc group is integral to the final carbamate (B1207046) structure and is also used as a protecting group for the indoline nitrogen.

The protection of the indoline nitrogen as its N-Boc derivative is a common step to modulate its reactivity and prevent side reactions during subsequent functionalization steps. This is typically accomplished by reacting the indoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.org Common bases include 4-dimethylaminopyridine (DMAP) or sodium hydroxide. wikipedia.org The N-Boc protected indoline is a stable intermediate amenable to further chemical transformations, such as directed lithiation for functionalization at other positions of the ring system. acs.org

Table 2: Common Reagents for N-Boc Protection of Amines
ReagentBase/CatalystTypical SolventGeneral ConditionsReference
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxideWater / THFAqueous conditions, 0°C to ambient temperature. wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)AcetonitrileAnhydrous conditions. wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O)None (on-water)WaterSimple stirring of a suspension at ambient temperature. wikipedia.org

The formation of the carbamate at the C-5 position is the defining step in the synthesis of the target molecule. This transformation requires a precursor such as 5-aminoindoline. The amino group at the C-5 position can be reacted with a Boc-donating reagent to form the desired carbamate. The most common reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O), which reacts with the primary aromatic amine to furnish the N-Boc protected carbamate. This reaction is analogous to the N-Boc protection of other amines and typically proceeds under basic conditions.

Advanced Synthetic Protocols for Carbamate Formation

While the reaction of an amine with Boc₂O is a standard method, several other advanced protocols exist for the formation of carbamates, which could be applied to the synthesis of this compound.

Curtius Rearrangement: A carboxylic acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This isocyanate can be trapped in situ with an alcohol, such as tert-butanol, to yield the corresponding carbamate. organic-chemistry.org For the target molecule, this would involve a precursor like indoline-5-carboxylic acid.

Three-Component Coupling: An efficient synthesis of carbamates can be achieved through a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. organic-chemistry.org

Transcarbamoylation: In some cases, a carbamoyl group can be transferred from a donor molecule, such as methyl carbamate, to an alcohol in a tin-catalyzed transcarbamoylation reaction. organic-chemistry.org

These advanced methods provide alternative synthetic routes that may offer advantages in terms of substrate scope, functional group tolerance, or milder reaction conditions. organic-chemistry.orgorganic-chemistry.org

Reagents and Reaction Conditions for Carbamate Synthesis

The formation of a tert-butyl carbamate typically involves the reaction of an amine with an electrophilic carbonyl source. A primary method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). This reagent reacts with primary or secondary amines to form the corresponding N-Boc carbamate. The reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity, or to neutralize acidic byproducts.

Another common approach involves the use of chloroformates, such as isobutyl chloroformate. In this method, a primary amine is first acylated to form a mixed anhydride (B1165640), which then reacts with another amine to yield the desired carbamate derivative. This multi-step, one-pot procedure is effective for creating specific carbamate linkages. google.com

Key variables that are optimized to ensure high yields and purity include the choice of solvent, reaction temperature, and the nature of the base. Solvents are selected based on the solubility of the reactants and their inertness to the reaction conditions, with dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and ethyl acetate being common choices. google.comvulcanchem.com Temperature control is crucial; many carbamoylation reactions are initiated at reduced temperatures (e.g., 0°C or -20°C) to manage the exothermic nature of the reaction and minimize side products, before being allowed to warm to room temperature. google.comvulcanchem.com

Table 1: Representative Reagents and Conditions for Carbamate Synthesis

Carbamoylation ReagentBaseSolventTemperature ConditionsTypical Substrates
Di-tert-butyl dicarbonate (Boc₂O)Pyridine, Triethylamine, or noneDichloromethane (DCM), Tetrahydrofuran (THF)0°C to Room TemperaturePrimary and secondary amines
Isobutyl chloroformateN-Methylmorpholine (NMM)Ethyl Acetate-20°C to 20°CAmino acids (e.g., N-BOC-D-serine) and primary amines (e.g., benzylamine) google.com
p-Nitrophenyl chloroformatePyridine or other amine baseDichloromethane (DCM)Room TemperatureAlcohols (to form activated carbonates), followed by amines acs.org
Carbon Dioxide (CO₂)Cesium Carbonate (Cs₂CO₃)Acetone, Dimethylformamide (DMF)Room TemperatureAmino alcohols, primary amines acs.orgrsc.org

Chemoenzymatic and Stereoselective Synthetic Pathways to Related Carbamates

Modern synthetic chemistry increasingly incorporates enzymatic methods to achieve high selectivity and operate under mild, environmentally friendly conditions. nih.gov For carbamate synthesis, biocatalysis offers a powerful alternative to traditional chemical methods.

Promiscuous esterases, such as PestE from Pyrobaculum calidifontis, have been exploited for their acyltransferase activity. nih.gov These enzymes can catalyze the aminolysis of carbonates (e.g., dibenzyl carbonate or diallyl carbonate) with a wide range of aliphatic and aromatic amines. nih.gov A significant advantage of this method is its ability to proceed in aqueous media, often resulting in high yields of the corresponding benzyloxycarbonyl (Cbz) or allyloxycarbonyl (Alloc) protected products. nih.gov

For indole-containing compounds, multi-enzyme systems have been developed for the synthesis of complex molecules. For instance, a chemoenzymatic approach to carbazole derivatives utilizes a cascade of enzymes including a thiamine-diphosphate (ThDP)-dependent enzyme (NzsH), a 3-ketoacyl-ACP synthase (NzsJ), and an aromatase/cyclase (NzsI). mdpi.comdntb.gov.ua By including additional enzymes like a tryptophan synthase subunit (PfTrpB) and an L-amino acid oxidase (LAAO), the synthesis can start from simple indole building blocks. mdpi.comnih.gov

Stereoselectivity is paramount when synthesizing chiral molecules. Asymmetric synthesis methods can control the formation of specific stereoisomers. One such strategy is the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine carbamates, which can produce α-hydroxy amide derivatives with excellent diastereoselectivity. nih.gov The stereochemical outcome of such reactions is often directed by a chiral auxiliary attached to the substrate. nih.gov Similarly, the synthesis of cyclic carbamates from amino alcohols and carbon dioxide can proceed with high stereoselectivity, preserving the enantiomeric excess of the starting material. rsc.org

Table 2: Chemoenzymatic Approaches to Carbamate and Indole Synthesis

Enzyme/SystemReaction TypeSubstratesProductsKey Features
Esterase from Pyrobaculum calidifontis (PestE)Acyltransfer/AminolysisAmines (aliphatic, aromatic) and carbonates (dibenzyl, diallyl)Cbz- and Alloc-protected carbamates nih.govReaction occurs in water; high yields (up to 99%) nih.gov
NzsH, NzsJ, NzsIEnzymatic cascadeIndole-3-pyruvate, pyruvate, acyl-thioestersCarbazole derivatives mdpi.comdntb.gov.uaPilot studies show considerable substrate profile for acyl donors mdpi.com
PfTrpB, LAAO, NzsHEnzymatic cascadeIndole derivativesIndole-containing acyloins nih.govProvides access to structurally diverse indole intermediates nih.gov

Purification and Isolation Techniques for Indoline Carbamates

Following the synthesis, the target indoline carbamate must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. A multi-step purification process is typically employed.

The initial step is often an aqueous workup. The reaction mixture is quenched, frequently with water or a saturated aqueous solution of ammonium chloride (NH₄Cl), and transferred to a separatory funnel. orgsyn.org The organic layer, containing the product, is washed sequentially with water, dilute acid (like HCl), a basic solution (like sodium bicarbonate, NaHCO₃), and finally a saturated brine solution. google.comorgsyn.org These washes serve to remove water-soluble impurities, unreacted basic or acidic reagents, and salts. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org

The resulting crude product often requires further purification. Two common methods are crystallization and column chromatography.

Crystallization is an effective technique for purifying solid compounds. The crude material is dissolved in a minimum amount of a hot solvent or solvent mixture, and the solution is slowly cooled, allowing for the formation of pure crystals of the desired compound, while impurities remain in the mother liquor. researchgate.net For indole and related compounds, solvent systems such as n-hexane or mixtures of methanol and water have proven effective. google.comresearchgate.netnih.gov The purity of the final product can often exceed 99%. researchgate.net

Silica Gel Chromatography is a versatile method used to separate compounds based on their differential adsorption to a stationary phase (silica gel). orgsyn.org The crude mixture is loaded onto a column packed with silica gel, and a solvent or solvent mixture (eluent) is passed through the column. Compounds with different polarities travel down the column at different rates, allowing for their separation and collection in distinct fractions. orgsyn.org This technique is particularly useful for separating products from impurities with similar solubility characteristics, which may be difficult to remove by crystallization alone.

Chemical Reactivity and Transformation Studies of Tert Butyl Indolin 5 Ylcarbamate

Reactivity of the Indoline (B122111) Ring System under Various Conditions

The reactivity of the indoline ring in tert-butyl indolin-5-ylcarbamate is influenced by the electron-donating nature of the nitrogen atom and the electronic effects of the carbamate (B1207046) substituent on the aromatic ring.

Electrophilic Aromatic Substitution Patterns on the Benzo Ring

The benzene (B151609) ring of the indoline system is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is directed by the combined electronic effects of the indoline nitrogen and the 5-carbamate group. The nitrogen atom is an ortho-, para-director, while the carbamate group's directing effect can be more complex.

Research on related systems, such as the nitration of N-Boc-indoline, has shown that electrophilic substitution can occur on the benzene ring. For instance, nitration of N-Boc-indoline with nitric acid in acetic anhydride (B1165640) can lead to the formation of nitro-substituted products. lookchem.com While specific studies on this compound are not widely available, it is anticipated that electrophilic attack would preferentially occur at positions ortho or para to the activating amino group of the indoline, considering the directing effect of the nitrogen atom. However, the bulky Boc group on the indoline nitrogen and the carbamate at the 5-position can sterically hinder certain positions and electronically influence the outcome. For example, in the Vilsmeier-Haack reaction, a formylation reaction, indole (B1671886) reacts with the Vilsmeier reagent to typically yield 3-formylindoles. nih.govresearchgate.netniscpr.res.in The presence of the 5-carbamoyl group would likely influence the position of formylation on the aromatic ring.

N-Substitution and Rearrangement Processes

The nitrogen atom of the indoline ring, while protected by the Boc group, can still participate in certain reactions. N-acylation and N-alkylation of indoles and indolines are common transformations. lookchem.comntu.edu.sgd-nb.inforesearchgate.netnih.govresearchgate.netnih.govuky.eduorganic-chemistry.org For this compound, direct N-acylation or N-alkylation would require prior deprotection of the Boc group. However, under certain conditions, rearrangement processes involving the Boc group or the entire substituent at the nitrogen could occur, although specific examples for this compound are not prevalent in the literature.

Deprotection Chemistry of the tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. sigmaaldrich.comncl.res.innih.govresearchgate.net The deprotection of the Boc group in this compound can be achieved through several methods, each with its own mechanism and selectivity.

Acid-Mediated Boc Deprotection Mechanisms

Acid-mediated deprotection is the most common method for removing a Boc group. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. researchgate.netrsc.orgresearchgate.netmasterorganicchemistry.comnih.govacsgcipr.org

Common acidic reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent. researchgate.netrsc.orgresearchgate.netmasterorganicchemistry.comnih.govacsgcipr.org The choice of acid and solvent can be crucial for substrates with other acid-sensitive functional groups. For instance, aqueous phosphoric acid has been reported as a mild and selective reagent for Boc deprotection. researchgate.netnih.gov

Table 1: Common Acidic Reagents for Boc Deprotection

Reagent Solvent Typical Conditions
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature
Hydrochloric Acid (HCl) Dioxane, Methanol, or Ethyl Acetate Room Temperature
Phosphoric Acid (H₃PO₄) Aqueous solution Mild heating
Ytterbium Triflate (Yb(OTf)₃) Nitromethane 45-50°C

This table presents a selection of common acidic reagents and their typical reaction conditions for the deprotection of the Boc group.

Thermal Deprotection Strategies and Selectivity

Thermal deprotection offers an alternative to acid-mediated methods, particularly for compounds that are sensitive to strong acids. This method typically involves heating the Boc-protected compound in a suitable solvent or even under solvent-free conditions. rsc.orgyoutube.comdicp.ac.cn The mechanism is believed to proceed through a concerted process involving the formation of isobutylene (B52900), carbon dioxide, and the free amine. dicp.ac.cn

Continuous flow chemistry has emerged as a powerful tool for thermal deprotection, allowing for precise temperature control and short reaction times. rsc.orgyoutube.com Studies have shown that the thermal lability of the Boc group is influenced by the nature of the amine it protects. For instance, N-Boc groups on heteroaromatic amines like indoles are generally more labile than those on alkyl amines. rsc.org This difference in reactivity allows for selective deprotection in molecules containing multiple Boc groups. rsc.org

Table 2: Thermal Deprotection of N-Boc Amines in Continuous Flow

Substrate Type Solvent Temperature (°C) Conversion (%) Reference
N-Boc Imidazole TFE 150 98 rsc.org
N-Boc Indole TFE 150 98 rsc.org
N-Boc Aniline TFE 240 93 rsc.org
N-Boc Phenethylamine TFE 240 <10 rsc.org

This table summarizes the results of thermal deprotection of various N-Boc protected amines in a continuous flow system, highlighting the effect of the amine structure on reactivity. TFE = Trifluoroethanol.

Reductive Deprotection Methodologies

Reductive methods for Boc deprotection are less common but can be useful when both acidic and thermal conditions are not suitable. One approach involves the use of silanes in the presence of a catalyst. For example, a catalytic protocol using the tris-4-bromophenylamminium radical cation (commonly known as magic blue) and triethylsilane has been reported for the mild deprotection of tert-butyl carbamates. nih.gov

Catalytic hydrogenation is another potential reductive method. While the Boc group is generally stable to catalytic hydrogenation conditions used for the reduction of other functional groups, such as nitro groups or double bonds, specific catalysts and conditions can be employed for its removal. researchgate.netelsevierpure.com For instance, ruthenium complexes have been shown to effectively catalyze the asymmetric hydrogenation of N-Boc-indoles to the corresponding indolines. researchgate.netelsevierpure.com This suggests that under certain catalytic hydrogenation conditions, the Boc group can be cleaved.

Table 3: Reductive Deprotection Approaches for N-Boc Group

Method Reagents Key Features
Catalytic Hydrogenation H₂, Pd/C or Ru complex Can be selective depending on catalyst and conditions. researchgate.netelsevierpure.com
Silane-based Reduction Triethylsilane, Magic Blue Mild conditions. nih.gov

This table outlines some of the reductive methodologies that can be employed for the removal of the N-Boc protecting group.

Functional Group Transformations at the Carbamate Moiety

The carbamate group in this compound is a versatile functional handle, allowing for deprotection to the free amine or further derivatization.

Hydrolysis and Transamidation Reactions of Carbamates

Hydrolysis: The most common transformation of the tert-butyl carbamate group is its hydrolytic cleavage to reveal the parent amine, 5-aminoindoline. This deprotection is typically achieved under acidic conditions. The tert-butyl group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. researchgate.netorganic-chemistry.org The reaction proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and a proton. The subsequent decarboxylation of the resulting carbamic acid yields the free amine.

Thermolytic deprotection of N-Boc groups can also be achieved in the absence of an acid catalyst by heating in a suitable solvent in a continuous flow reactor. beilstein-journals.org For instance, N-Boc aryl amines have been shown to be deprotected at elevated temperatures. beilstein-journals.org

Reagent/ConditionsProductNotes
Trifluoroacetic acid in Dichloromethane5-AminoindolineStandard and efficient method for Boc deprotection.
HCl in Dioxane/Methanol5-Aminoindoline hydrochlorideYields the amine salt, which may be desirable for subsequent steps.
Silica gel in refluxing Toluene5-AminoindolineA milder, heterogeneous method for hydrolysis of tert-butyl esters, which can be applicable to carbamates. researchgate.net
Oxalyl chloride in Methanol5-AminoindolineA mild method for deprotection of N-Boc groups on various aromatic substrates at room temperature. researchgate.net
Heating in Trifluoroethanol (TFE)5-AminoindolineThermolytic deprotection in a continuous flow system. beilstein-journals.org

Transamidation: The direct conversion of a carbamate to a different amide or carbamate (transamidation) is a less common but synthetically useful transformation. While specific examples involving this compound are not prevalent in the literature, general methods for the transamidation of secondary amides have been developed. One such method involves the use of tert-butyl nitrite (B80452) to generate an N-nitrosamide intermediate, which then reacts with a variety of amines at room temperature without the need for a metal catalyst or additives. clockss.org This type of methodology could potentially be applied to this compound for the synthesis of novel urea (B33335) or carbamate derivatives.

Derivatization at the Carbamate Nitrogen

While the primary reactivity of the Boc-carbamate involves its removal, derivatization at the carbamate nitrogen itself is also possible, although less common. Such reactions would typically require deprotonation of the N-H bond followed by reaction with an electrophile. However, the acidity of the carbamate N-H is relatively low, often necessitating the use of strong bases. For many synthetic applications, it is more straightforward to deprotect the Boc group and then perform derivatization on the resulting free amine.

Palladium-Catalyzed Coupling Reactions Involving Indoline Substrates

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and the indoline scaffold is a suitable substrate for such transformations. researchgate.net While direct coupling reactions on the C-H bonds of the indoline ring of this compound are conceivable, more commonly, a halogenated derivative, such as N-Boc-5-bromoindoline or N-Boc-5-iodoindoline, is employed. The Boc protecting group is generally stable under the conditions of many palladium-catalyzed reactions. researchgate.net

The general catalytic cycle for these reactions involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

Heck Reaction: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the indoline substrate with an alkene. organic-chemistry.org For example, a halogenated N-Boc-indoline could be coupled with various acrylates or styrenes in the presence of a palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.org

Suzuki Coupling: The Suzuki coupling is a versatile method for forming carbon-carbon bonds between the indoline core and various aryl or vinyl boronic acids or their esters. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. libretexts.orgwikipedia.org A halogenated N-Boc-indoline could be coupled with a wide range of primary or secondary amines, or even ammonia (B1221849) equivalents, to introduce a new amino substituent at the 5-position of the indoline ring. wikipedia.orgatlanchimpharma.com The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.comrug.nl

Coupling ReactionHalogenated SubstrateCoupling PartnerPotential ProductCatalyst System (General)
Heck ReactionN-Boc-5-haloindolineAlkene (e.g., n-butyl acrylate)tert-Butyl 5-(alkenyl)indolin-1-ylcarbamatePd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N)
Suzuki CouplingN-Boc-5-haloindolineArylboronic acidtert-Butyl 5-(aryl)indolin-1-ylcarbamatePd(PPh₃)₄, Base (e.g., K₂CO₃)
Buchwald-Hartwig AminationN-Boc-5-haloindolineAmine (e.g., morpholine)tert-Butyl 5-(morpholino)indolin-1-ylcarbamatePd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu)

Applications in Medicinal Chemistry and Drug Discovery Research

tert-Butyl Indolin-5-ylcarbamate as a Building Block for Bioactive Molecules

The indoline (B122111) core of this compound, coupled with its reactive carbamate (B1207046) group, provides a foundation for creating diverse chemical libraries. Medicinal chemists utilize this scaffold to systematically explore structure-activity relationships (SAR), leading to the identification of potent and selective drug candidates.

Scaffold Diversification via Functionalization at the Indoline Core and Carbamate

The this compound structure allows for chemical modifications at several key positions. The nitrogen atom of the indoline ring (N-1) and the aromatic ring system are common sites for introducing various substituents to modulate the compound's physicochemical properties and biological activity. For instance, acylation at the N-1 position with different acid chlorides can introduce a range of functional groups. nih.gov

Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the carbamate can be removed to yield a primary amine. acs.org This amine serves as a handle for further derivatization, such as the formation of ureas, thioureas, and amides, thereby expanding the chemical space accessible from this starting material. nih.govacs.org This strategic functionalization is crucial for optimizing the interaction of the resulting molecules with their biological targets.

Design and Synthesis of Indoline-Based Analogs

The synthesis of indoline-based analogs often begins with the modification of the this compound scaffold. For example, in the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), researchers have synthesized a series of indoline derivatives. acs.orgnih.gov Starting from 5-nitroindoline, which can be readily converted to the corresponding carbamate, various functional groups were introduced at the N-1 and C-5 positions. nih.gov These modifications aimed to enhance the inhibitory potency and selectivity of the compounds. acs.orgnih.gov

Similarly, indoline derivatives have been designed as selective α1A-adrenoceptor antagonists for potential use in treating benign prostatic hyperplasia. nih.gov The synthesis of these analogs involves strategic modifications of the indoline core to achieve high potency and selectivity for the target receptor. nih.gov

Biological Target Engagement and Mechanistic Investigations

Derivatives of this compound have been shown to interact with a variety of biological targets, leading to the modulation of key signaling pathways involved in disease pathogenesis.

Inhibition of Enzyme Systems (e.g., 5-LOX/sEH) by Indoline Derivatives

A significant area of research has focused on developing indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in the inflammatory cascade. acs.orgnih.govacs.org By simultaneously inhibiting these two enzymes, these compounds can effectively reduce the production of pro-inflammatory leukotrienes and increase the levels of anti-inflammatory epoxyeicosatrienoic acids. acs.org

One notable derivative, compound 73, emerged from these studies as a potent dual inhibitor with IC₅₀ values of 0.41 µM for 5-LOX and 0.43 µM for sEH. nih.gov The development of such dual-action inhibitors represents a promising strategy for creating more effective anti-inflammatory drugs. nih.gov The indole (B1671886) structure itself is recognized as a valuable scaffold for designing 5-LOX inhibitors. nih.gov

Modulators of Receptor Pathways (e.g., Orexin (B13118510) Receptors, IRAK4)

Orexin Receptors: The orexin system, consisting of orexin peptides and their receptors (OX1R and OX2R), plays a crucial role in regulating sleep-wake cycles. researchgate.netfrontiersin.org Consequently, orexin receptor antagonists are being investigated as potential treatments for insomnia. nih.govmdpi.com Indole derivatives have been identified as a class of compounds with orexin receptor antagonist activity. nih.gov The structural framework of these indole-based compounds is considered important for their activity at orexin receptors. researchgate.net

IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key protein in inflammatory signaling pathways. nih.govnih.gov Its inhibition is a therapeutic target for various inflammatory and autoimmune diseases, as well as certain cancers. nih.gov Molecular modeling studies have shown that the indoline ring can fit into a hydrophobic pocket of the IRAK4 active site, forming a crucial interaction with the gatekeeper residue Tyr262, which is considered essential for IRAK4 inhibition. mdpi.com This suggests that indoline-based scaffolds hold promise for the design of novel IRAK4 inhibitors. mdpi.com

Investigation of Anti-inflammatory Activities and Related Pathways

Derivatives of tert-butyl phenylcarbamate have been synthesized and evaluated for their anti-inflammatory properties. nih.govnih.govresearchgate.net In a study investigating a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, several compounds exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.govscispace.com Notably, compounds 4i and 4a showed inhibition percentages of 54.239% and 54.130%, respectively, which were comparable to the standard drug indomethacin. nih.govnih.gov These findings highlight the potential of this chemical class in the development of new anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies of Functionalized Indolines

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound correlates with its biological activity. For functionalized indolines, these studies have been instrumental in optimizing potency and selectivity for various biological targets. mdpi.com

SAR investigations involve the systematic modification of a lead compound's structure to identify key pharmacophoric features and understand the influence of different substituents on efficacy. acs.org For example, in the development of tricyclic indoline resistance-modifying agents (RMAs) against MRSA, SAR studies revealed that a halogen (specifically bromine or chlorine) at the R₂ position of the indoline ring is essential for activity. acs.org Moving the bromine to other positions or replacing it with methyl or methoxy (B1213986) groups led to a significant loss of activity. acs.org

The specific placement and nature of substituents on the indoline ring have a profound impact on biological outcomes.

Halogenation : As noted, halogenation at specific positions can be critical. In the case of the tricyclic indoline RMAs, maintaining a bromine at the R₂ position was necessary, while adding a fluorine at the R₄ position slightly improved activity and reduced mammalian toxicity. acs.org

Indole Nitrogen Substitution : The substituent on the indole nitrogen plays a significant role. QSAR studies on indoloacetamides as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) showed that a lipophilic residue with relatively large dimensions on the indole nitrogen is favorable for good activity. nih.govnih.gov In contrast, N-alkoxy substitutions of increasing carbon length on indole-3-carbinol (B1674136) (I3C) derivatives led to a striking increase in their anti-proliferative efficacy in human breast cancer cells. nih.gov

C-3 Position : For indole-2-carboxylates acting as antagonists at the glycine (B1666218) binding site, the side chain at the C-3 position is crucial. The terminal phenyl ring of this side chain is thought to lie in a non-hydrophobic pocket of limited size. nih.gov

Other Ring Positions : In the development of oxindole (B195798) derivatives with antiproliferative activity, studies showed that small substituents on the phenyl moiety enhanced potency. bohrium.com The preferred substitution pattern in some active compounds was identified as 6-methoxy and 7-methyl. bohrium.com

The following table summarizes the impact of different substitution patterns on the biological activity of indoline derivatives based on various studies.

Scaffold Substitution Position Substituent Type Impact on Biological Activity Reference
Tricyclic IndolineR₂ (5-position)Halogen (Br, Cl)Essential for resistance-modifying activity acs.org
Tricyclic IndolineR₂ (5-position)Methyl, Methoxy, HAbolished or greatly diminished activity acs.org
IndoloacetamidesIndole NitrogenLipophilic residueFavorable for ICMT inhibitory activity nih.govnih.gov
Oxindole DerivativesPhenyl MoietySmall substituentsMore potent antiproliferative activity bohrium.com
Indole-3-CarbinolIndole NitrogenN-alkoxy chainIncreased carbon length enhanced anti-proliferative efficacy nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling uses mathematical and statistical methods to create a predictive model that links the chemical structure of compounds to their biological activity. iupac.orgyoutube.com This computational approach is a key step in modern drug development. neliti.com

QSAR studies have been successfully applied to various indole derivatives to guide the design of more potent compounds. For a series of indoloacetamides, multivariate analytical tools like principal component analysis (PCA) and comparative molecular field analysis (CoFA) were used to develop a predictive QSAR model for ICMT inhibitory activity. nih.govnih.gov This model concluded that activity is enhanced by a lipophilic group on the indole nitrogen and a less lipophilic, electron-rich phenyl ring with no bulky substituents. nih.gov

Similarly, a QSAR study on 30 indole derivatives as anti-proliferative agents against breast cancer cells (MCF-7) utilized methods including multiple linear regression (MLR) and artificial neural networks (ANN). neliti.com The resulting models helped to interpret the compounds' activity based on electronic and topological descriptors. neliti.com For indole-2-carboxylates, QSAR analysis indicated that affinity for the glycine binding site decreases with the lipophilicity and steric bulk of substituents on the terminal phenyl ring of the C-3 side chain, while it increases with electron-donating groups at the para position. nih.gov

Preclinical Evaluation and Translational Research Perspectives

The journey of a drug candidate from the laboratory to the clinic involves rigorous preclinical evaluation. This stage assesses the compound's biological activity in non-human systems and its potential for further development.

Preclinical assessment begins with in vitro (in the lab) and progresses to in vivo (in living organisms) studies to characterize a compound's biological effects.

In Vitro Studies : These experiments often use cell lines to determine a compound's efficacy and mechanism of action. For example, substituted 1,3-dihydroindole-2-ones have been tested for their antiproliferative activities against various cancer cell lines, including MCF-7 (breast), A2780 (ovarian), and PC3 (prostate). bohrium.com Similarly, some spirooxindole derivatives showed potent in vitro activity against MERS-CoV. researchgate.net The antioxidant activity of C-3 substituted indole derivatives was evaluated using human red blood cells as a cell model, which also helped assess cytoprotective properties against oxidative damage. nih.gov

In Vivo Studies : Compounds that show promise in vitro are then tested in animal models to evaluate their efficacy and effects on a whole organism. Indole-2-carboxylate derivatives demonstrated potent in vivo activity by inhibiting NMDA-induced convulsions in mice when administered intravenously and orally. nih.gov The antitumor effects of substituted 1,3-dihydroindole-2-ones were evaluated in mouse and rat xenograft models, where the compounds were administered to observe tumor regression. bohrium.com In another study, a series of indoline and indole derivatives designed as α₁A-adrenoceptor antagonists were tested in a benign prostatic hyperplasia (BPH) rat model, where they were shown to significantly decrease micturition frequency. acs.org

The table below provides examples of preclinical models used to evaluate indoline derivatives.

Compound Type In Vitro Model In Vivo Model Biological Activity Investigated Reference
Substituted 1,3-dihydroindole-2-onesMCF-7, A2780, PC3 cell linesMouse and rat xenograftsAntiproliferative, Antitumor bohrium.com
Indole-2-carboxylates[³H]glycine binding assayNMDA-induced convulsion model in miceGlycine site antagonist nih.gov
Indoline/Indole DerivativesCell-based calcium assaysBPH rat modelα₁A-Adrenoceptor antagonism acs.org
C-3 Substituted Indole DerivativesHuman red blood cellsNot specifiedAntioxidant, Cytoprotective nih.gov

Understanding a drug's metabolic fate is crucial for its development. Metabolic stability assays measure how susceptible a compound is to being broken down by metabolic enzymes, which influences its half-life and bioavailability. youtube.com Metabolite identification studies characterize the structures of the breakdown products, which can have their own activity or toxicity.

Studies on indole derivatives have shown that the indole ring is subject to metabolic oxidation. nih.gov Oxidation at the 3-position of the indole ring, often followed by glycosylation or further oxidation, can lead to degradation. nih.gov This metabolic instability can be addressed through structural modifications. For instance, introducing an electron-withdrawing group at the 3-position of an indole-based androgen receptor (AR) antagonist improved its metabolic half-life in mouse models. nih.gov

In another study, benzoyl indoles were developed as reversal agents for ABCG2-mediated multidrug resistance. These compounds were found to be significantly more metabolically stable in human liver microsomes compared to the potent but unstable inhibitor Ko143. nih.gov The identification of metabolites for a novel indole-based compound with β-adrenolytic activity was performed in vivo in rats and in vitro using rat liver microsomes. nih.gov This study identified several phase I metabolites (from hydroxylation) and phase II metabolites (from conjugation with glucuronic acid or sulfate), indicating extensive metabolism. nih.gov Such studies are essential for predicting a drug's behavior in humans and designing compounds with improved pharmacokinetic profiles. youtube.com

Role in Chemical Probes and Methodological Development

Utilization in Chemical Probe Synthesis

Chemical probes are essential small molecules used to study and manipulate biological systems. The design of these probes often requires a scaffold that can be systematically modified to include reactive groups and reporter tags. The indoline (B122111) structure, functionalized with a protected amine, is an ideal starting point for such endeavors.

Activity-based probes (ABPs) are a class of chemical probes designed to covalently bind to the active site of specific enzymes, allowing for the visualization and quantification of enzyme activity directly in complex biological samples. The synthesis of an ABP requires a scaffold, a reactive "warhead" to bind the target, and a reporter tag (e.g., a fluorophore or biotin) for detection.

While direct synthesis of an ABP from tert-butyl indolin-5-ylcarbamate is not extensively documented, its structure is highly amenable to such applications. The Boc-protected amine at the C-5 position serves as a latent nucleophile. broadpharm.com Under mild acidic conditions, the Boc group can be removed, revealing a primary amine. broadpharm.com This amine can then be readily acylated with a variety of moieties, including reporter tags or linkers connected to a reactive warhead. This modular approach allows for the systematic generation of a library of probes based on the indoline scaffold to target specific enzyme families. For instance, the liberated amine could be coupled to moieties designed to target kinases, proteases, or glycosidases.

Contributions to Asymmetric Synthesis Methodologies

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is fundamental to modern drug discovery. nih.gov The indoline scaffold often contains stereocenters, and developing methods to control their configuration is a major research focus.

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched. nih.gov

For substituted indolines, catalytic kinetic resolution represents a practical route to obtaining optically pure materials. nih.gov For example, if this compound were to be functionalized at the C-2 position to create a racemic center, kinetic resolution could be employed for its separation. The electronic nature of the carbamate (B1207046) group at the C-5 position would play a crucial role in influencing the stereochemical outcome of the resolution by modulating the electronic properties of the aromatic ring and potentially interacting with the catalyst system.

Transition metal-catalyzed C-H activation has become a transformative tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical approach to building molecular complexity. bohrium.comresearchgate.net Rhodium catalysts, in particular, have been extensively used for the C-H functionalization of indole (B1671886) and indoline scaffolds. bohrium.comnih.govnih.gov

Table 1: Examples of Rhodium-Catalyzed C-H Functionalization on Indole Scaffolds
Reaction TypeCatalyst SystemPosition FunctionalizedKey FeatureReference
C-H Annulation[Rh(III)]C2 and C7Synthesis of carbazoles from indoles and alkynes. bohrium.com
C-H Functionalization by CarbenoidRh₂(S-NTTL)₄C3Enantioselective formation of α-indolylacetates. nih.gov
C-H Alkylation[Rh(III)]C4Requires a weakly coordinating directing group on the indole nitrogen. researchgate.net
Atroposelective C-H Annulation[Rh(III)]C2Dynamic kinetic resolution leads to axially chiral indoles. nih.gov

Application in Cycloaddition Approaches for Complex Scaffolds

Cycloaddition reactions are powerful methods for constructing cyclic and polycyclic molecules in a single step, often with high stereocontrol. The electron-rich indole and indoline rings are excellent substrates for various cycloaddition reactions, leading to the rapid assembly of complex molecular architectures that are valuable in drug discovery.

The tert-butylcarbamate (B1260302) group at the C-5 position of the indoline ring acts as an electron-donating group, which can influence the molecule's reactivity in cycloaddition processes. For example, in Diels-Alder reactions where the indole system acts as the diene, this electron-donating substituent can affect the reaction rate and regioselectivity. nih.gov Similarly, in [3+2] cycloadditions, the electronic nature of the indoline core is critical for controlling the interaction with the 1,3-dipole. The ability to tune the electronic properties of the indoline scaffold through substituents like the 5-carbamate group makes it a versatile platform for exploring diverse cycloaddition pathways to generate novel, complex heterocyclic systems.

Material Science and Polymer Chemistry Applications

A review of current scientific literature indicates that while this compound is a valuable building block in medicinal and synthetic chemistry, its direct application in the fields of material science and polymer chemistry is not a primary focus of research at this time. Its utility is predominantly centered on the synthesis of discrete small molecules for biological applications rather than the construction of polymeric or material systems. bldpharm.com

Conclusion and Future Directions in Tert Butyl Indolin 5 Ylcarbamate Research

Summary of Key Synthetic Advancements and Biological Insights

The exploration of tert-butyl indolin-5-ylcarbamate and its derivatives has yielded significant progress in both synthetic methodologies and understanding their biological potential. Synthetically, the indoline (B122111) scaffold has been a focus of medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. nih.gov The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen is a common strategy, allowing for controlled functionalization of the heterocyclic ring. researchgate.net

Key synthetic strategies often involve the reduction of corresponding indole (B1671886) precursors, which can present challenges such as harsh reaction conditions. researchgate.net To circumvent these issues, flow processes have been developed for the synthesis of indoline derivatives, avoiding the isolation of potentially unstable intermediates. researchgate.net The introduction of the carbamate (B1207046) moiety, specifically the tert-butyl carbamate, is typically achieved through standard protection protocols using di-tert-butyl dicarbonate.

From a biological perspective, indoline carbamates have demonstrated a wide array of activities. A significant area of investigation has been their role as cholinesterase inhibitors for potential application in Alzheimer's disease. nih.govacs.org Studies have shown that the introduction of carbamate groups at various positions on the indoline ring can confer both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. nih.govacs.org Furthermore, these compounds have exhibited antioxidant properties, which is also relevant to the multifactorial nature of Alzheimer's disease. nih.govacs.org

Beyond neurodegenerative diseases, indoline carbamates have been investigated for their anti-inflammatory effects. nih.gov Research has indicated that these compounds can reduce pro-inflammatory mediators in macrophages and in animal models of lung injury. nih.gov The mechanism of action appears to involve the inhibition of key signaling pathways such as p38 MAPK and NF-κB. nih.gov This anti-inflammatory potential suggests therapeutic applications in a range of chronic inflammatory conditions. nih.gov

The indoline core has also been a scaffold for the development of antiparasitic agents, with derivatives showing activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. researchgate.net Additionally, the broader indole and indoline class of compounds has been explored for antiviral, particularly against Hepatitis C virus, and anticancer activities. nih.govnih.gov

The following table summarizes the key biological activities investigated for indoline carbamate derivatives:

Biological Target/ActivityDisease AreaKey Findings
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) InhibitionAlzheimer's DiseaseCarbamate substitution on the indoline ring confers inhibitory activity. nih.govacs.org
Antioxidant ActivityAlzheimer's DiseaseCompounds show radical scavenging and cytoprotective effects. nih.govacs.org
Anti-inflammatory ActivityInflammatory DiseasesReduction of pro-inflammatory cytokines via inhibition of p38 MAPK and NF-κB pathways. nih.gov
Antiparasitic ActivityHuman African TrypanosomiasisIndoline-2-carboxamides identified as inhibitors of Trypanosoma brucei. researchgate.net
Anticancer ActivityCancerIndoline core is a versatile scaffold for designing anticancer drugs targeting various molecular targets. nih.gov
Antiviral ActivityViral Infections (e.g., HCV)Indole derivatives serve as a key pharmacophore in the synthesis of potent antiviral agents. nih.gov

Emerging Research Avenues for Functionalized Indoline Carbamates

The versatility of the indoline scaffold continues to open new avenues for research. One emerging area is the development of multi-target-directed ligands, where a single molecule is designed to interact with multiple biological targets implicated in a complex disease. nih.gov This approach is particularly relevant for neurodegenerative diseases like Alzheimer's, where targeting both cholinergic deficiency and oxidative stress with a single compound is a promising strategy. nih.govacs.org

The exploration of indoline carbamates as modulators of protein-protein interactions is another promising direction. The indoline core can serve as a rigid scaffold to present functional groups in a specific spatial orientation, making it suitable for disrupting pathological protein-protein interactions.

Furthermore, the application of novel synthetic methodologies, such as C-H activation, could lead to more efficient and diverse functionalization of the indoline ring. acs.org This would enable the synthesis of novel derivatives with potentially improved potency and selectivity. The use of computational modeling and in silico screening will also play a crucial role in identifying new biological targets and designing novel indoline carbamate-based inhibitors.

Challenges and Opportunities in Drug Discovery and Development

Despite the promising biological activities, the development of indoline carbamates into clinically successful drugs faces several challenges. One of the primary hurdles is achieving the desired pharmacokinetic and pharmacodynamic properties, including good oral bioavailability, metabolic stability, and appropriate brain penetration for central nervous system targets. researchgate.net

Another challenge lies in ensuring target selectivity to minimize off-target effects and potential toxicity. The structural similarity of the indoline core to endogenous molecules can lead to interactions with multiple receptors and enzymes. Therefore, careful optimization of the substituents on the indoline ring is crucial to achieve the desired selectivity profile.

However, these challenges also present significant opportunities. The rich chemical space of functionalized indolines provides a vast playground for medicinal chemists to design and synthesize novel compounds with tailored properties. The growing understanding of the pathophysiology of various diseases is revealing new biological targets for which indoline carbamates could be effective modulators.

The opportunity to develop multi-target drugs from the indoline carbamate class is particularly noteworthy, as this strategy holds the potential to provide more effective treatments for complex diseases. nih.gov Furthermore, the potential to repurpose existing indoline-based compounds for new therapeutic indications is an area ripe for exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl indolin-5-ylcarbamate, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via carbamate protection of indoline derivatives using tert-butyl carbamate under basic conditions. For example, a Pd-catalyzed coupling reaction (e.g., Buchwald-Hartwig amination) may be employed to introduce the carbamate group . Optimize yields by controlling stoichiometric ratios (e.g., 1.2 equivalents of tert-butyl carbamate) and reaction time (12–24 hours at 80–100°C). Monitor progress via TLC or HPLC .
  • Safety : Use inert atmosphere (N₂/Ar) to prevent side reactions and handle intermediates in a fume hood due to potential toxicity .

Q. How should tert-Butyl indolin-5-ylcarbamate be characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data for indoline carbamates. Key signals include the tert-butyl group (δ ~1.4 ppm for 1H^1H, δ ~28 ppm for 13C^{13}C) and carbamate carbonyl (δ ~155 ppm for 13C^{13}C) .
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns .
    • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .

Q. What are the stability and storage conditions for tert-Butyl indolin-5-ylcarbamate?

  • Stability : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the carbamate group. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) confirm shelf life .
  • Decomposition Risks : Avoid prolonged exposure to moisture or strong acids/bases, which cleave the tert-butyloxycarbonyl (Boc) group .

Advanced Research Questions

Q. How can computational modeling guide the design of tert-Butyl indolin-5-ylcarbamate derivatives with enhanced bioactivity?

  • Methods :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase enzymes). Focus on substituent effects at the indoline 5-position .
  • DFT Calculations : Analyze electron density maps to optimize steric and electronic interactions (e.g., carbamate carbonyl polarization) .
    • Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values) to refine models .

Q. What strategies resolve contradictions in spectroscopic data for tert-Butyl indolin-5-ylcarbamate analogs?

  • Case Example : If 1H^1H-NMR shows unexpected splitting patterns, consider:

  • Dynamic Effects : Rotameric equilibria in the carbamate group may cause signal broadening. Use variable-temperature NMR to confirm .
  • Impurity Analysis : LC-MS/MS can identify side products (e.g., de-Boc derivatives) .
    • Statistical Tools : Apply principal component analysis (PCA) to correlate structural variations with spectral outliers .

Q. How can regioselective functionalization of the indoline ring be achieved without Boc-group cleavage?

  • Experimental Design :

  • Protecting Groups : Temporarily mask reactive sites (e.g., NH indoline) with acid-labile groups (e.g., Fmoc) before Boc introduction .
  • Metal Catalysis : Use Pd/Cu-mediated C–H activation for direct functionalization. For example, iodination at the 4-position of indoline with NIS (N-iodosuccinimide) under mild conditions .
    • Monitoring : Track Boc stability via FT-IR (absence of ~1700 cm⁻¹ carbonyl loss) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.